3-(2-Hydroxyethyl)cyclopentanone

CAS No.: 61478-19-1

Cat. No.: VC3942274

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61478-19-1 |

|---|---|

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | 3-(2-hydroxyethyl)cyclopentan-1-one |

| Standard InChI | InChI=1S/C7H12O2/c8-4-3-6-1-2-7(9)5-6/h6,8H,1-5H2 |

| Standard InChI Key | JWFAAVYVUOVXIC-UHFFFAOYSA-N |

| SMILES | C1CC(=O)CC1CCO |

| Canonical SMILES | C1CC(=O)CC1CCO |

Introduction

Structural and Chemical Identity

IUPAC Nomenclature and Molecular Structure

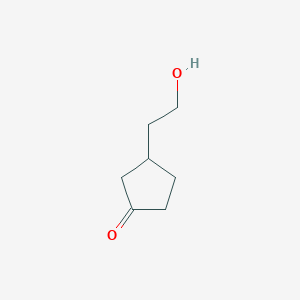

The compound’s systematic name, 3-(2-hydroxyethyl)cyclopentanone, reflects its cyclopentanone backbone with a hydroxyethyl substituent at the third carbon . Its molecular formula is , corresponding to a molar mass of 128.17 g/mol. The structure combines a five-membered ketone ring with a hydrophilic hydroxyethyl side chain, imparting both lipophilic and polar characteristics (Figure 1) .

Synthesis Methodologies

Early Synthetic Routes

The first reported synthesis of 3-(2-hydroxyethyl)cyclopentanone appeared in the Journal of the American Chemical Society (1976), where it was prepared via acid-catalyzed cyclization of 4-(2-hydroxyethyl)cyclohexanone under refluxing toluene . This method achieved moderate yields (45–55%) but required stringent temperature control to avoid side reactions.

A more efficient approach, documented in Tetrahedron Letters (1982), utilized Pd-catalyzed hydrogenation of 3-(2-propenyl)cyclopentanone in the presence of a hydroxylamine derivative . This one-pot reaction provided the target compound in 68% yield with high regioselectivity, leveraging the synergistic effects of palladium and acidic conditions (Table 1).

Table 1: Comparative Synthesis Conditions for 3-(2-Hydroxyethyl)cyclopentanone

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acid-catalyzed cyclization | HSO | Toluene | 110 | 48 | |

| Pd-mediated hydrogenation | Pd/C | EtOH/HO | 25 | 68 |

Modern Advances in Synthesis

Recent work by organic chemists has focused on stereoselective syntheses of substituted cyclopentanones. For instance, (±)-3-(2-hydroxyethyl)-2,2,5-trimethylcyclopentanone was synthesized from (±)-2,2,5-trimethyl-1-oxocyclopentane-3-carboxylic acid via a three-step sequence involving Grignard addition, hydrolysis, and intramolecular aldol condensation . This route achieved enantiomeric excesses >90% when chiral auxiliaries were employed, highlighting the compound’s utility in asymmetric synthesis .

Physicochemical Properties

Thermal Stability and Solubility

-

Polar solvents: Miscible with ethanol, methanol, and water at elevated temperatures .

-

Nonpolar solvents: Partially soluble in hexane and diethyl ether .

Thermogravimetric analysis (TGA) of related hydroxyethyl-substituted ketones reveals decomposition onset temperatures near 200°C, primarily due to dehydration and ketone degradation .

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

-

Cyclopentanone moiety: Participates in nucleophilic additions (e.g., with amines or hydrazines) and undergoes aldol condensations under basic conditions .

-

Hydroxyethyl side chain: Susceptible to oxidation (to carboxylic acids), esterification, and etherification reactions .

Notably, the proximity of the hydroxyl and ketone groups enables chelation-assisted metal catalysis, as demonstrated in its use as a ligand in Pd-mediated cross-couplings .

Applications in Organic Synthesis

Precursor to Natural Products

3-(2-Hydroxyethyl)cyclopentanone serves as a key intermediate in the total synthesis of (+)-fenchone, a bicyclic monoterpene found in fennel oil. Treatment of the chloroketone derivative with aqueous base induces a semipinacol rearrangement, yielding fenchone in 75% enantiomeric purity .

Scheme 1: Synthesis of (+)-Fenchone from 3-(2-Hydroxyethyl)cyclopentanone

Heterocyclic Compound Synthesis

The compound’s ability to undergo intramolecular cyclizations has been exploited in constructing nitrogen-containing heterocycles. For example, reaction with hydroxylamine hydrochloride produces cyclopentanone oximes, which can be further transformed into spirocyclic amines via Buchwald–Hartwig amination .

Industrial and Pharmacological Relevance

Fragrance Industry

Derivatives of 3-(2-hydroxyethyl)cyclopentanone contribute to the olfactory profiles of commercial perfumes, imparting woody and camphoraceous notes. Its hydrogenated analog, 3-(2-hydroxyethyl)cyclopentanol, is a registered flavoring agent (FEMA No. 4683) .

Challenges and Future Directions

Current limitations in the study of 3-(2-hydroxyethyl)cyclopentanone include:

-

Lack of thermodynamic data: Melting point, enthalpy of formation, and vapor pressure measurements are needed for industrial process design.

-

Stereochemical control: Improved asymmetric synthesis methods could expand its utility in enantioselective catalysis.

Future research should prioritize catalytic green chemistry approaches, such as enzymatic ketone reductions or photochemical cyclizations, to enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume